molecular formula C15H11Br2N3 B5969596 2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide

Cat. No.: B5969596
M. Wt: 393.08 g/mol
InChI Key: CTRAHFMKLACMEG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide is a complex organic compound that features a bromophenyl group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with phthalonitrile under basic conditions to form the isoindole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted isoindole compounds.

Scientific Research Applications

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the imino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: Another bromophenyl derivative with different functional groups.

    2-(4-bromophenyl)acetohydrazide: A compound with a similar bromophenyl group but different core structure.

    4-(4-bromophenyl)-2-thiazolylamine: A thiazole derivative with a bromophenyl group.

Uniqueness

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide is unique due to its isoindole core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3.BrH/c16-10-5-7-11(8-6-10)19-14(9-17)12-3-1-2-4-13(12)15(19)18;/h1-8,14,18H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRAHFMKLACMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=N)C3=CC=C(C=C3)Br)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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